2,4-dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
Description
2,4-Dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a hydrazone-functionalized 1,3,5-triazine derivative characterized by:
- Core structure: A 1,3,5-triazine ring substituted with two piperidin-1-yl groups at positions 4 and 4.
- Hydrazone linkage: An (E)-configured hydrazinylidene group at position 2 of the triazine, connected to a phenolic moiety.
- Phenolic substituents: Chlorine atoms at positions 2 and 4 of the phenol ring, enhancing electron-withdrawing properties and steric bulk.
This compound is synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride, followed by hydrazone formation with a substituted benzaldehyde derivative . Its structural complexity enables applications in medicinal chemistry, particularly as a scaffold for metal coordination and biological activity studies .
Properties
Molecular Formula |
C20H25Cl2N7O |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H25Cl2N7O/c21-15-11-14(17(30)16(22)12-15)13-23-27-18-24-19(28-7-3-1-4-8-28)26-20(25-18)29-9-5-2-6-10-29/h11-13,30H,1-10H2,(H,24,25,26,27)/b23-13+ |
InChI Key |
RSQRGONELJROGG-YDZHTSKRSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)N4CCCCC4 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine under controlled conditions. The hydrazine linkage is introduced by reacting the triazine derivative with hydrazine hydrate. Finally, the dichlorophenol moiety is attached through a condensation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenol moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DICHLOROPHENOL involves its interaction with specific molecular targets and pathways. The triazine ring and piperidine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The hydrazine linkage and dichlorophenol moiety contribute to the compound’s overall reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Hydroxyl (Target vs. 7d) : The dichloro substitution in the target compound increases molecular weight by ~148 g/mol compared to 7d, reducing aqueous solubility but enhancing lipophilicity (predicted logP: ~5.2 vs. ~3.8 for 7d) . Chlorine atoms may also improve oxidative stability and metal-binding affinity .
- Steric Effects (Target vs.
Antiproliferative Activity
- Target Compound : Preliminary studies suggest its Schiff base derivatives exhibit IC₅₀ values of 8–12 μM against human skin cancer cell lines (A-431, HT-144), attributed to chlorine-enhanced electron deficiency facilitating DNA intercalation or topoisomerase inhibition .
- Non-Chlorinated Analogues (e.g., 7d): Show reduced activity (IC₅₀ > 50 μM), highlighting the critical role of chlorine in cytotoxicity .
UV Absorption Properties
- Target Compound: Not directly used as a UV absorber due to high reactivity of the hydrazone group.
- Commercial Triazine-Based UV Absorbers (e.g., Appolo-1164 GL): Feature methoxy and methyl groups on the phenol ring, achieving λmax at 340–360 nm with molar extinction coefficients >30,000 L·mol⁻¹·cm⁻¹ . The dichloro substituents in the target compound redshift absorption but reduce photostability compared to methoxy groups .
Biological Activity
2,4-Dichloro-6-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dichlorophenol moiety connected to a hydrazine derivative linked to a triazine ring. Its structure can be represented as follows:
Key Features:
- Dichloro Group : Enhances lipophilicity and may influence receptor binding.
- Piperidine Substituents : Potentially increases bioactivity through interactions with neurotransmitter systems.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key signaling pathways such as the EGF and VEGF receptor pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epithelial) | 0.01 - 1 | EGF-R phosphorylation inhibition |
| BT474 (breast) | 0.01 - 1 | ErbB-2 overexpression inhibition |
| NCl-H596 (lung) | 0.01 - 1 | KDR tyrosine kinase inhibition |
Neuroprotective Effects
The compound has shown promise in neuroprotection studies. It was evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that it could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Study 1: Anticancer Efficacy
A study published in Anticancer Research investigated the effects of similar triazine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound led to improved behavioral outcomes and reduced neuronal loss in the hippocampus, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
- Solvent and Catalyst Selection: Use ethanol or acetic acid as solvents, and employ acidic (e.g., concentrated HCl) or basic (e.g., sodium acetate) catalysts to facilitate condensation between hydrazine derivatives and carbonyl precursors .
- Reaction Conditions: Reflux at 70–80°C for 12–24 hours to ensure complete hydrazone bond formation. Monitor progress via TLC or HPLC .
- Purification: Wash crude products with cold ethanol to remove unreacted reagents, followed by recrystallization in ethanol/water mixtures to enhance purity .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
Q. What is the role of hydrazine derivatives in forming the hydrazone linkage in this compound?
Methodological Answer:
- Hydrazine derivatives (e.g., aryl/heteroaryl hydrazines) act as nucleophiles, attacking carbonyl carbons to form hydrazone bonds. The reaction requires acidic conditions (e.g., acetic acid) to protonate the carbonyl oxygen, enhancing electrophilicity .
- Steric and electronic effects of substituents on hydrazines influence reaction kinetics. For example, electron-withdrawing groups on aryl hydrazines accelerate condensation .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup: Use software like Gaussian or MOE to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential .
- Reactivity Insights:
- Validation: Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Degradation Studies:
- Hydrolysis: Expose the compound to buffered solutions (pH 3–11) at 25–50°C, monitoring degradation via HPLC .
- Photolysis: Use UV light (λ = 254–365 nm) to assess photodegradation products .
- Bioaccumulation Assays: Measure octanol-water partition coefficients (log P) to predict lipid solubility. Use zebrafish models to quantify tissue accumulation .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- pH Stability: Prepare solutions in buffers (pH 2–12) and incubate at 37°C. Withdraw aliquots at intervals (0–72 hrs) and analyze by HPLC for decomposition products (e.g., free phenol or triazine fragments) .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Conduct accelerated aging studies (40–60°C) to model shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
